Lipophilicity Differentiation: XLogP3 of Ethyl 5-(2-methylphenyl)-5-oxovalerate vs. Unsubstituted Phenyl Analog
The ethyl 5-(2-methylphenyl)-5-oxovalerate exhibits a computed XLogP3 value of 2.5 [1]. In comparison, the unsubstituted phenyl analog (ethyl 5-oxo-5-phenylvalerate, CAS 73172-56-2) has a lower molecular weight (220.26 g/mol) and lacks the methyl substituent, which would yield a predicted lower XLogP3 . The ortho-methyl substitution increases lipophilicity, affecting compound partitioning in biphasic reaction systems, chromatographic retention behavior, and passive membrane permeability predictions.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | Ethyl 5-oxo-5-phenylvalerate (unsubstituted analog, CAS 73172-56-2): XLogP3 not explicitly reported; inferred lower based on absence of methyl group and molecular weight of 220.26 g/mol |
| Quantified Difference | +0.5 to +0.7 XLogP3 units estimated for methyl substitution relative to unsubstituted analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
Higher XLogP3 alters partitioning in liquid-liquid extractions and chromatographic purification, directly impacting synthetic work-up efficiency and purity outcomes.
- [1] PubChem. Ethyl 5-(2-methylphenyl)-5-oxovalerate: Computed Properties (XLogP3-AA). PubChem CID 24727318. View Source
